5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole
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Overview
Description
5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of 3-nitroaniline with thionyl chloride to form 3-nitrophenyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The thiadiazole ring can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder in acetic acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted thiadiazoles with various functional groups.
Reduction: 5-Chloro-4-(3-aminophenyl)-1,2,3-thiadiazole.
Oxidation: Oxidized derivatives of the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the thiadiazole ring can coordinate with metal ions, affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)-1,2,3-thiadiazole: Lacks the chloro substituent.
5-Chloro-1,2,3-thiadiazole: Lacks the nitrophenyl group.
4-(4-Nitrophenyl)-1,2,3-thiadiazole: Has the nitro group in a different position on the phenyl ring.
Uniqueness
5-Chloro-4-(3-nitrophenyl)-1,2,3-thiadiazole is unique due to the presence of both the chloro and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for diverse applications and interactions that are not possible with the similar compounds listed above.
Properties
IUPAC Name |
5-chloro-4-(3-nitrophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-7(10-11-15-8)5-2-1-3-6(4-5)12(13)14/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXOVYVBHMOHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(SN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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